cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a cyclohexyl group, a chromenone core, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone. The chromenone is then functionalized with a 3-methylphenoxy group through an etherification reaction. The final step involves esterification with cyclohexyl propanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromenone derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Cyclohexyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
Uniqueness
Cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to the specific substitution pattern on the phenoxy group. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C25H26O6 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
cyclohexyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C25H26O6/c1-16-7-6-10-19(13-16)30-23-15-28-22-14-20(11-12-21(22)24(23)26)29-17(2)25(27)31-18-8-4-3-5-9-18/h6-7,10-15,17-18H,3-5,8-9H2,1-2H3 |
InChI Key |
PZHCDJCTEUKTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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